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Introduction

Axially chiral biaryl phosphines are a cornerstone of asymmetric catalysis, enabling the

synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical

industries. Among these, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and its

derivatives are preeminent. The partially hydrogenated analogue, (S)-5,5′,6,6′,7,7′,8,8′-

octahydro-1,1′-binaphthyl-2,2′-diyl)bis(diphenylphosphine) ((S)-H8-BINAP), often exhibits

superior performance in certain asymmetric hydrogenations, offering higher enantioselectivities

and catalytic activities compared to its parent BINAP ligand.

This technical guide provides an in-depth overview of the synthetic route to produce

enantiopure (S)-H8-BINAP, starting from the readily available chiral precursor, (S)-1,1′-bi-2-

naphthol ((S)-BINOL). The synthesis is a robust two-part process:

Part I: Asymmetric Hydrogenation. Catalytic hydrogenation of (S)-BINOL to produce

(S)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2-naphthol ((S)-H8-BINOL).

Part II: Ditriflation and Phosphination. Conversion of the hydroxyl groups of (S)-H8-BINOL to

triflates, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine to

yield (S)-H8-BINAP.

This document details the experimental protocols, reaction parameters, and expected

outcomes for each stage, supported by quantitative data and process diagrams for clarity.
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Part I: Synthesis of (S)-H8-BINOL from (S)-BINOL
The foundational step in the synthesis is the stereoretentive hydrogenation of one naphthalene

ring system in each of the binaphthyl units of (S)-BINOL. This is efficiently achieved using a

heterogeneous palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The

reaction preserves the axial chirality of the starting material.

Figure 1. Hydrogenation of (S)-BINOL to (S)-H8-BINOL.

Quantitative Data: Hydrogenation of (S)-BINOL
The following table summarizes the optimized reaction conditions and expected results for the

synthesis of (S)-H8-BINOL, based on a validated procedure from Organic Syntheses.[1]

Parameter Value

Substrate (S)-BINOL

Catalyst 10 wt% Palladium on Carbon (50 wt% water)

Catalyst Loading ~0.3 mol% Pd

Solvent Anhydrous Ethanol

Hydrogen Pressure 250 psig

Temperature 70 °C

Reaction Time 18 hours

Yield 81%[1]

Purity >97 wt%[1]

Enantiomeric Excess >99% ee[1]

Experimental Protocol: Preparation of (S)-H8-BINOL[1]
Reactor Setup: A suitable high-pressure reactor (e.g., a Parr shaker or autoclave) is charged

with (S)-BINOL and 10 wt% palladium on carbon (50% wet).
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Solvent Addition: Anhydrous ethanol is added to the reactor. For a 5.0 g scale of (S)-BINOL,

approximately 50 mL of ethanol is used.

Inerting: The reactor is sealed and purged several times with nitrogen gas, followed by

several purges with hydrogen gas to ensure an inert atmosphere.

Reaction: The mixture is heated to 70 °C. Once the temperature is stable, the reactor is

pressurized with hydrogen to 250 psig, and vigorous stirring is initiated. The reaction is

allowed to proceed for 18 hours, maintaining the temperature and pressure.

Work-up: After cooling to room temperature and carefully venting the excess hydrogen, the

reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filter cake

is washed with additional ethanol.

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude

product as a white solid.

Purification: The crude solid is triturated with hexanes. The slurry is stirred at room

temperature for 1 hour, then filtered. The collected solid is dried under vacuum at 50 °C to a

constant mass, affording pure (S)-H8-BINOL as a white solid.[1]

Part II: Synthesis of (S)-H8-BINAP from (S)-H8-
BINOL
The conversion of (S)-H8-BINOL to (S)-H8-BINAP follows a well-established two-step

sequence analogous to the synthesis of BINAP from BINOL.[2][3] The hydroxyl groups are first

activated by conversion to trifluoromethanesulfonate (triflate) esters. The resulting bis-triflate is

then subjected to a nickel-catalyzed phosphination.

Figure 2. Two-step synthesis of (S)-H8-BINAP from (S)-H8-BINOL.

Quantitative Data: Ditriflation and Phosphination
The following data is based on the analogous and highly efficient procedure for BINAP

synthesis.[2][3] Yields for the H8-BINAP synthesis are expected to be comparable.
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Step Parameter Value

1. Ditriflation Reagents
Triflic Anhydride (Tf₂O),

Pyridine

Solvent Dichloromethane (CH₂Cl₂)

Temperature 0 °C to Room Temperature

Reaction Time 12-17 hours

Yield ~94%[2]

2. Phosphination Reagents
Diphenylphosphine (Ph₂PH),

DABCO

Catalyst

[1,2-

Bis(diphenylphosphino)ethane]

nickel(II) chloride (NiCl₂(dppe))

Catalyst Loading 10 mol%

Solvent
Anhydrous Dimethylformamide

(DMF)

Temperature 100 °C

Reaction Time 2-3 days

Yield ~77%[3]

Experimental Protocol: Preparation of (S)-H8-BINAP
This protocol is adapted from the robust procedure for (R)-BINAP synthesis published in

Organic Syntheses.[2]

Step A: Preparation of (S)-5,5′,6,6′,7,7′,8,8′-Octahydro-1,1′-bi-2-naphthol bis-triflate

Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with (S)-

H8-BINOL under a nitrogen atmosphere.
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Reagent Addition: Dry dichloromethane is added, followed by dry pyridine. The solution is

cooled to 0-5 °C in an ice bath. Triflic anhydride is then added dropwise, maintaining the

temperature below 10 °C.

Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred

at room temperature overnight (approx. 17 hours).

Work-up and Isolation: Hexane is added to the reaction mixture, which is then filtered

through a pad of silica gel. The silica gel is washed with a 1:1 mixture of hexane and

dichloromethane. The combined filtrate is concentrated under vacuum to provide the (S)-H8-

BINOL-ditriflate as a solid.[2]

Step B: Preparation of (S)-H8-BINAP

Catalyst Preparation: An oven-dried flask is charged with NiCl₂(dppe). The flask is purged

with nitrogen, and anhydrous, degassed dimethylformamide (DMF) is added, followed by

diphenylphosphine. The resulting solution is heated at 100 °C for 30 minutes.

Main Reaction: A solution of the (S)-H8-BINOL-ditriflate and 1,4-diazabicyclo[2.2.2]octane

(DABCO) in anhydrous, degassed DMF is transferred via cannula to the hot catalyst

solution.

Reaction Monitoring: The reaction is maintained at 100 °C. Additional portions of

diphenylphosphine may be required and are added periodically. The reaction progress is

monitored by HPLC or TLC until the ditriflate is completely consumed (typically 2-3 days).[2]

Isolation and Purification: The dark reaction mixture is cooled to approximately -15 °C to

induce crystallization. The product is collected by filtration, washed with cold methanol, and

dried under vacuum to yield (S)-H8-BINAP as an off-white crystalline solid.[3]

Overall Experimental Workflow
The entire process, from starting material to the final ligand, involves a sequential workflow of

reaction, work-up, and purification for each major part of the synthesis.
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Part I: (S)-H8-BINOL Synthesis

Part II: (S)-H8-BINAP Synthesis
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Figure 3. Overall workflow for the synthesis of (S)-H8-BINAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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